molecular formula C12H13BrN2O B1524808 5-溴-1-(四氢-2H-吡喃-2-基)-1H-吲唑 CAS No. 478828-53-4

5-溴-1-(四氢-2H-吡喃-2-基)-1H-吲唑

货号 B1524808
CAS 编号: 478828-53-4
分子量: 281.15 g/mol
InChI 键: SOSQXTINASWATM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, also known as 5-BTPI, is a heterocyclic compound that has drawn considerable attention for its potential applications in synthetic organic chemistry, medicinal chemistry, and materials science. It is a versatile building block for a variety of organic compounds, and its structure is suitable for a range of reactions, making it a useful intermediate in the synthesis of a variety of compounds. The compound has been studied in detail in the scientific literature, and its various properties and applications have been explored.

科学研究应用

合成和表征

  1. AKT抑制活性:对一系列1H-吡啶-4-基-3,5-二取代吲唑进行了评估,包括从5-溴-1-(2-氰基-吡啶-4-基)-1H-吲唑-3-羧酸二乙酰胺合成的衍生物,用于评估Akt激酶活性。这突显了5-溴-1-(四氢-2H-吡喃-2-基)-1H-吲唑在癌症研究和治疗中的潜在作用 (Gogireddy et al., 2014)

  2. 区域特异性合成:在另一项研究中,采用区域特异性方法合成了N-甲基-5-(1H-吲哚-2-基)-6,7-二氢-2H-吲唑异构体,使用了5-溴-1-甲基-6,7-二氢-1H-吲唑。这种技术强调了化学的灵活性和包括5-溴-1-(四氢-2H-吡喃-2-基)-1H-吲唑在内的化合物的定制分子设计潜力 (Dandu et al., 2007)

化学性质和稳定性

  1. 物理性质和热稳定性:一项关于合成新糖亚胺分子的研究涉及到5-溴-1-(四氢-2H-吡喃-2-基)-1H-吲唑衍生物的物理性质和热稳定性,突显了其在生物化学和制药领域的潜力 (Majed Jari Mohammed et al., 2020)

  2. 晶体结构分析:对5-溴-1-(2-氰基-吡啶-4-基)-1H-吲唑-3-羧酸二乙酰胺的晶体结构进行了分析,提供了有关分子结构和在材料科学和药物设计中的潜在应用的见解 (Anuradha et al., 2014)

生物应用

  1. HMG-CoA还原酶抑制剂:基于5-溴-1-(四氢-2H-吡喃-2-基)-1H-吲唑的结构,对吲唑衍生的HMG-CoA还原酶抑制剂进行的研究表明具有显著的抑制活性,表明其在治疗高脂血症中的潜在用途 (Kim & Jahng, 1995)

  2. 抗菌活性:另一项研究合成并评估了从5-溴-1-(四氢-2H-吡喃-2-基)-1H-吲唑衍生的取代-1-((1-对甲苯磺酰/甲磺酰-1H-吲哚-2-基)甲基)-1H-吲唑的抗菌活性,为寻找新的抗菌剂做出了贡献 (Brahmeshwari et al., 2014)

  3. 抗炎性能:基于5-溴-1-(四氢-2H-吡喃-2-基)-1H-吲唑,合成和评估了取代的5-(四氢-4-苯基-2H-吡喃-4-基)-4H-1,2,4-三唑-3-硫醇,显示出抗炎性能,表明其在开发新的抗炎药物中的用途 (Arustamyan et al., 2021)

属性

IUPAC Name

5-bromo-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSQXTINASWATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

CAS RN

478828-53-4
Record name 5-bromo-1-(oxan-2-yl)-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 250 mL round bottom flask with was charged with 5-bromo-1H-indazole (25.00 g, 0.127 mol, 1.0 eq), and dichloromethane (100 mL). To the suspension was added dihydropyran (32.0 g, 0.381 mol, 3.0 eq) and a catalytic amount of pyridinium para-toluenesulfonate (3.19 g, 0.0127 mol, 0.10 eq). The mixture was stirred overnight, and in the morning was a clear solution. The methylene chloride was washed sequentially with saturated sodium bicarbonate, 10% citric acid, and brine, and was then evaporated. Chromatography of the residue on silica gel, eluting with EtOAc/heptane, gave the title compound as a colorless liquid (28.00 g, 79%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
3.19 g
Type
reactant
Reaction Step Three
Yield
79%

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-1H-indazole (5 g, 25.38 mmol) in DCM (50 mL), 3,4-dihydro-2H-pyran (4.26 g, 50.76 mmol) and PTSA (2.41 g, 12.69 mmol) were added and the reaction was stirred at room temperature for 3 h. Solvent was removed under vacuum. The residue was dissolved in ethyl acetate (150 mL), washed with water (20 mL), brine (20 mL), and dried over sodium sulfate. The organic layer was concentrated under vacuum and the crude product was purified by flash chromatography using hexane/ethyl acetate to give 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as colorless liquid (6.95 g, 97%). 1HNMR: 400 MHz, DMSO-d6: δ 1.57-1.62 (m, 2H), 1.74-1.76 (m, 1H), 1.96-2.06 (m, 2H), 2.37-2.40 (m, 1H), 3.72-3.78 (m, 1H), 3.87-3.90 (m, 1H), 5.85-5.86 (m, 1H), 7.53-7.54 (m, 1H), 7.74 (d, J=9.20 Hz, 1H), 8.04 (d, J=1.60 Hz, 1H), 8.11 (s, 1H). LCMS: RT 2.033 min; LCMS (ES-API), m/z 283 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step One
Name
Quantity
2.41 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A 250-mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a N2 inlet was charged with 5-bromo-1H-indazole (10 g, 50.7 mmol) and anhydrous dichloromethane (101 mL). To this solution, 3,4-dihydro-2H-pyran (23 mL, 253.8 mmol) was added in one portion at room temperature followed by addition of PPTS (1.28 g, 5 mmol). The resulting mixture was stirred at room temperature for 48 h. Upon completion by TLC, the reaction mixture was quenched with water and extracted with dichloromethane (3×100 mL). The combined organic extracts were washed with water (100 mL), washed with brine (50 mL), dried over sodium sulfate, filtered, concentrated, and purified by silica gel chromatography (0-10% ethyl acetate in hexanes) to give the title compound (13 g) as a pale yellow oil. 1H NMR (300 MHz, DMSO-d6): δ 8.10 (s, 1H), 8.02 (d, 1H), 7.73 (d, 1H), 7.53 (dd, 1H), 5.86 (dd, 1H), 3.89-3.85 (m, 1H), 3.73-3.69 (m, 1H), 2.43-2.31 (m, 1H), 2.06-1.92 (m, 2H), 1.80-1.64 (m, 1H), 1.60-150 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
101 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.28 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A 250-mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a N2 inlet was charged with 5-bromo-1H-indazole (10 g, 50.7 mmol) and anhydrous DCM (101 mL). To this solution, DHP (23 mL, 253.8 mmol) was added in one portion at room temperature followed by addition of PPTS (1.28 g, 5 mmol). The resulting mixture was stirred at room temperature for 48 h. Upon completion by TLC, the reaction mixture was quenched with water and extracted with DCM (3×100 mL). The combined organic extracts were washed with water (100 mL), washed with brine (50 mL), dried over sodium sulfate, filtered, concentrated, and purified by silica gel chromatography (0-10% ethyl acetate in hexanes) to give the title compound (13 g) as a pale yellow oil. 1H NMR (300 MHz, DMSO-d6): δ 8.10 (s, 1H), 8.02 (d, 1H), 7.73 (d, 1H), 7.53 (dd, 1H), 5.86 (dd, 1H), 3.89-3.85 (m, 1H), 3.73-3.69 (m, 1H), 2.43-2.31 (m, 1H), 2.06-1.92 (m, 2H), 1.80-1.64 (m, 1H), 1.60-150 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
101 mL
Type
solvent
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.28 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

3,4-dihydro-2H-pyran (0.84 ml, 9.21 mmol) and pyridinium p-toluenesulfonate (202 mg, 0.804 mmol) were added to a solution of 5-bromo-1H-indazole (790 mg, 4.01 mmol) in methylene chloride (15 ml) at room temperature, and the resulting mixture was refluxed for 6 hours. Then, the reaction solution was poured into a saturated aqueous sodium hydrogencarbonate solution and extracted with chloroform. The organic layer was washed with a saturated aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=93/7) to obtain 5-bromo-1-tetrahydro-2H-pyran-2-yl-1H-indazole (1.06 g, 94%).
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
790 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
Reactant of Route 3
Reactant of Route 3
5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
Reactant of Route 4
Reactant of Route 4
5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
Reactant of Route 5
5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
Reactant of Route 6
5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Citations

For This Compound
5
Citations
Q Qin, Z Guo, S Lu, X Wang, Q Fu, T Wu, Y Sun… - European Journal of …, 2023 - Elsevier
Tropomyosin receptor kinase (TRK) is a promising target for treating NTRK fusion cancers. The solvent front and xDFG mutations induced by larotrectinib and entrectinib result in …
Number of citations: 0 www.sciencedirect.com
E Lohou, J Sopkova-de Oliveira Santos… - Bioorganic & medicinal …, 2012 - Elsevier
Taking into account the potency of 4- and 7-nitro and haloindazoles as nNOS inhibitors previously reported in the literature by our team, a multidisciplinary study, described in this article…
Number of citations: 15 www.sciencedirect.com
A Lai, M Kahraman, S Govek, J Nagasawa… - Journal of medicinal …, 2015 - ACS Publications
Approximately 80% of breast cancers are estrogen receptor alpha (ER-α) positive, and although women typically initially respond well to antihormonal therapies such as tamoxifen and …
Number of citations: 256 pubs.acs.org
DJ Slade, NF Pelz, W Bodnar, JW Lampe… - The Journal of …, 2009 - ACS Publications
Indazoles are unselectively protected under strongly basic conditions to give a mixture at N-1 and N-2. Under mildly acidic conditions, regioselective protection at N-2 takes place. …
Number of citations: 89 pubs.acs.org
J De Schutter - 2013 - escholarship.mcgill.ca
La synthase farnésyl-pyrophosphate (FPPS) est à l'origine du premier point de dérivation de la voie du mévalonate, une route biosynthétique important qui fournit des molécules de …
Number of citations: 2 escholarship.mcgill.ca

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。